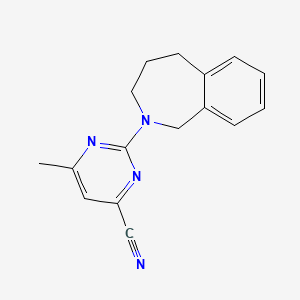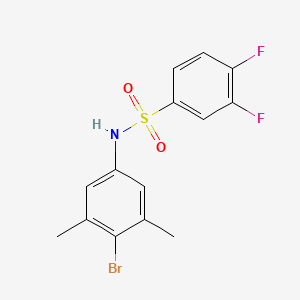![molecular formula C11H12BrN3O B6635358 1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol](/img/structure/B6635358.png)
1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BMPE and is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry. BMPE is a triazole-based compound that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood.
作用机制
The mechanism of action of BMPE is not yet fully understood. However, it is known that BMPE functions as an inhibitor of protein-protein interactions. Specifically, BMPE binds to the SH2 domain of proteins, thereby preventing their interaction with other proteins. This inhibition of protein-protein interactions has been shown to have significant effects on cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
BMPE has been shown to have significant biochemical and physiological effects in various cellular and animal models. BMPE has been shown to inhibit the activation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. BMPE has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. Additionally, BMPE has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
BMPE has several advantages for use in lab experiments. BMPE is a highly specific inhibitor of protein-protein interactions, making it a useful tool for studying the function and regulation of proteins. Additionally, BMPE has been shown to have potential therapeutic applications, making it a valuable compound for drug discovery efforts. However, there are also limitations to the use of BMPE in lab experiments. BMPE is a complex compound that requires careful attention to reaction conditions and purification methods. Additionally, the mechanism of action of BMPE is not yet fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research involving BMPE. One potential direction is the development of BMPE-based therapeutics for the treatment of cancer and neurological disorders. Another potential direction is the use of BMPE as a tool for studying the function and regulation of proteins involved in cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of BMPE and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMPE is a triazole-based compound that is synthesized through a multi-step process, and its mechanism of action is not yet fully understood. BMPE has been shown to have significant biochemical and physiological effects in various cellular and animal models, making it a valuable compound for drug discovery efforts and the study of cellular signaling pathways. Further research is needed to fully understand the potential applications of BMPE in various fields of scientific research.
合成方法
The synthesis of BMPE involves a multi-step process that begins with the reaction of 3-bromo-2-methylphenylamine with sodium nitrite to form 3-bromo-2-methylphenyldiazonium tetrafluoroborate. This intermediate is then reacted with sodium azide to form 1-(3-bromo-2-methylphenyl)-1H-1,2,3-triazole. The final step involves the reduction of this intermediate with sodium borohydride to form 1-[1-(3-bromo-2-methylphenyl)triazol-4-yl]ethanol. The synthesis of BMPE is a complex process that requires careful attention to reaction conditions and purification methods.
科学研究应用
BMPE has been used in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. BMPE is a commonly used tool for studying the function and regulation of proteins, particularly those involved in signal transduction pathways. BMPE has also been used in drug discovery efforts, as it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
属性
IUPAC Name |
1-[1-(3-bromo-2-methylphenyl)triazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c1-7-9(12)4-3-5-11(7)15-6-10(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVNSFWFDYOZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2C=C(N=N2)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromo-2-methylphenyl)triazol-4-yl]ethanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)


![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)


![2-Methyl-3-[(5-methylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6635342.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)
![5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
![5-[(N-ethyl-3-hydroxyanilino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6635383.png)
![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)